molecular formula C8H9NOS B155884 2-Mercapto-N-methylbenzamide CAS No. 20054-45-9

2-Mercapto-N-methylbenzamide

Cat. No.: B155884
CAS No.: 20054-45-9
M. Wt: 167.23 g/mol
InChI Key: VIFOAZNEQRHREM-UHFFFAOYSA-N
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Description

2-Mercapto-N-methylbenzamide is an organic compound with the molecular formula C8H9NOS. It is characterized by the presence of a mercapto group (-SH) and a methyl group attached to the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercapto-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of N-methylbenzamide with a thiolating agent such as sodium hydrosulfide or thiourea. The reaction typically occurs in the presence of a base like sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Mechanism of Action

The mechanism by which 2-Mercapto-N-methylbenzamide exerts its effects is primarily through its interaction with thiol groups in proteins and enzymes. The mercapto group can form covalent bonds with cysteine residues, leading to the modulation of enzyme activity and protein function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: 2-Mercapto-N-methylbenzamide is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-methyl-2-sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-9-8(10)6-4-2-3-5-7(6)11/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFOAZNEQRHREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403947
Record name 2-MERCAPTO-N-METHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20054-45-9
Record name 2-MERCAPTO-N-METHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-N-methylbenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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